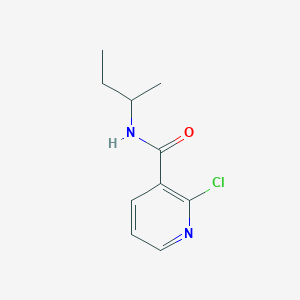

N-(Sec-butyl)-2-chloronicotinamide

説明

特性

IUPAC Name |

N-butan-2-yl-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-3-7(2)13-10(14)8-5-4-6-12-9(8)11/h4-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLXUEXNFXGGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Sec Butyl 2 Chloronicotinamide and Its Analogues

Exploration of Novel and Sustainable Synthetic Pathways for N-(Sec-butyl)-2-chloronicotinamide

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This has led to the exploration of novel pathways for the synthesis of nicotinamide (B372718) derivatives that align with the principles of green chemistry.

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in For the synthesis of nicotinamide and other pyridine (B92270) derivatives, several green techniques have been successfully employed:

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly reduce reaction times from hours to minutes and increase product yields. nih.govacs.org It offers a more efficient means of energy transfer compared to conventional heating.

Use of Green Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with more environmentally friendly options such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key goal. biosynce.comscispace.com Some pyridine derivatives can even act as solvents themselves or be used in biphasic systems to simplify product separation and catalyst recycling. biosynce.com

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, saving time, solvents, and resources. nih.govacs.org These reactions possess high atom economy and often lead to complex molecules from simple starting materials in a single operation. acs.org

Solvent-Free and Catalytic Conditions: Performing reactions under solvent-free conditions, for example using ball milling, or with the aid of reusable heterogeneous catalysts, further enhances the sustainability of the process. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives nih.govacs.org

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often several hours | 2–7 minutes |

| Yield | Variable | Excellent (e.g., 82%–94%) |

| Energy Input | High | Low |

| Solvent Use | Often uses hazardous solvents | Can use green solvents like ethanol |

| Work-up | Can be complex | Often simplified, yielding pure products |

The traditional use of stoichiometric activating reagents (like carbodiimides or acyl chlorides) in amide synthesis generates significant amounts of waste. The 9th principle of green chemistry promotes the use of catalytic methods over stoichiometric ones. scispace.com Catalytic direct amidation, where a carboxylic acid and an amine are coupled directly with the removal of only water as a byproduct, is a highly attractive and sustainable alternative.

Several catalytic systems have been developed for this purpose:

Boron-Based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for the dehydrative amidation of carboxylic acids. scispace.comrsc.org These catalysts are attractive due to their stability, low toxicity, and relatively low cost. researchgate.net The reactions often proceed under milder conditions than traditional methods. For example, diboronic acid anhydride (B1165640) has been used to catalyze the condensation of carboxylic acids with aqueous ammonia (B1221849), a safe and inexpensive ammonia source. rsc.org

Biocatalysis: Enzymes, such as lipases, can catalyze amide bond formation with high chemo-, regio-, and stereoselectivity under mild conditions. researchgate.net The use of immobilized enzymes like Candida antarctica lipase (B570770) B (CAL-B) allows for easy catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.net

Metal-Based Catalysts: Ruthenium and other metal complexes have been shown to catalyze the oxidative amidation of alcohols and aldehydes with amines, producing water or hydrogen gas as the only byproducts. scispace.com

These catalytic approaches offer a more atom-economical and environmentally friendly route to the amide bond in this compound, avoiding the use of hazardous reagents and minimizing waste generation.

Derivatization Strategies from this compound for Library Generation

This compound is not only a target molecule but also a versatile scaffold for generating libraries of new chemical entities. The 2-chloro substituent on the pyridine ring is a key functional handle that can be readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAᵣ).

This reactivity allows for the systematic modification of the core structure. By reacting this compound with a diverse set of nucleophiles, a large library of analogues can be rapidly synthesized. This strategy is highly valuable in drug discovery and agrochemical research for structure-activity relationship (SAR) studies.

A relevant example is the synthesis of a series of N-(thiophen-2-yl) nicotinamide derivatives, which were created by splicing nicotinic acid with various thiophene (B33073) moieties. mdpi.com A similar approach can be applied starting from this compound:

Reaction with Amines: A wide range of primary and secondary amines can be used to displace the chloride, yielding 2-amino-nicotinamide derivatives.

Reaction with Alcohols/Phenols: Alkoxides and phenoxides can react to form 2-ether linkages.

Reaction with Thiols: Thiolates can be used to introduce 2-thioether functionalities.

Cross-Coupling Reactions: The chloro group can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding the chemical space that can be explored.

This derivatization strategy enables the fine-tuning of the molecule's physicochemical and biological properties by introducing a wide array of functional groups at the 2-position of the pyridine ring.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for N-(Sec-butyl)-2-chloronicotinamide Analogues

The design of new molecules based on a lead compound like this compound is a systematic process that leverages existing knowledge of its biological activity. The goal is to enhance desired properties by making strategic modifications to its chemical scaffold.

Rational Design Based on Lead Compound Modification

Rational drug design is a strategic approach to discover and develop new therapeutic agents. This process often begins with a "lead compound," a molecule that exhibits a known biological activity. In the context of this compound, a rational design strategy would involve the systematic modification of its three primary components: the nicotinamide (B372718) ring, the chloro substituent, and the N-sec-butyl group. The objective is to enhance its potency and selectivity for its biological target.

The initial phase of such a design process may involve creating a pharmacophore model. This model would define the essential spatial arrangement of chemical features required for biological activity. For this compound, this would include hydrogen bond donors and acceptors, hydrophobic regions, and the specific steric bulk contributed by the sec-butyl group. By understanding these key interaction points, medicinal chemists can propose modifications that are likely to improve the compound's efficacy.

Combinatorial Synthesis and Library Screening for SAR Elucidation

To efficiently explore the chemical space around this compound, combinatorial synthesis can be employed. This technique allows for the rapid generation of a large library of related compounds by systematically varying the building blocks. For instance, a library could be created by reacting 2-chloronicotinic acid with a diverse set of amines, or by starting with various substituted nicotinic acids and reacting them with sec-butylamine.

Once synthesized, this library of analogues would undergo high-throughput screening to assess their biological activity. The resulting data, which links specific structural changes to corresponding changes in activity, is crucial for elucidating the structure-activity relationship. This parallel synthesis and screening approach is significantly more efficient than traditional one-at-a-time analogue synthesis and testing.

Stereochemical Influences on the Biological Activity of this compound

The sec-butyl group in this compound introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(sec-butyl)-2-chloronicotinamide and (S)-N-(sec-butyl)-2-chloronicotinamide. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The differential activity of enantiomers underscores the importance of stereochemistry in drug design. The synthesis of stereochemically pure enantiomers of this compound would be necessary to evaluate the activity of each isomer individually. This would reveal whether one enantiomer is more active than the other, or if they have different biological effects altogether. Such knowledge is critical for developing a more effective and potentially safer therapeutic agent by selecting the more active and less toxic enantiomer.

Impact of Substituent Variation on Target Interaction and Activity Profile

The biological activity of this compound is highly dependent on the nature and position of its substituents. Modifications to the nicotinamide ring and the sec-butyl side chain can significantly modulate its interaction with biological targets.

Analysis of Nicotinamide Ring Modifications

The nicotinamide core is a common scaffold in many biologically active molecules. Its pyridine (B92270) ring and amide group can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The electronic properties of the ring, influenced by substituents, can also play a critical role.

The chlorine atom at the 2-position of the nicotinamide ring is a key feature. Its electron-withdrawing nature influences the electron density of the entire ring system, which can affect its binding affinity to a target protein. Furthermore, the chlorine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Studies on related 2-chloronicotinamide (B82574) derivatives have shown that the nature of the substituent on the amide nitrogen can significantly impact biological activity. For instance, replacing the sec-butyl group with other alkyl or aryl groups can lead to a wide range of activities.

| Compound | R-Group (at Amide) | Relative Activity |

|---|---|---|

| Analogue 1 | -CH(CH₃)CH₂CH₃ (sec-butyl) | Baseline |

| Analogue 2 | -C(CH₃)₃ (tert-butyl) | Potentially altered steric hindrance |

| Analogue 3 | -CH₂CH₂CH₂CH₃ (n-butyl) | Potentially reduced steric hindrance, increased flexibility |

| Analogue 4 | -Phenyl | Introduces aromatic interactions |

Role of the Sec-butyl Side Chain in Activity Modulation

The sec-butyl side chain of this compound plays a crucial role in modulating its biological activity, primarily through steric and hydrophobic interactions. The size, shape, and lipophilicity of this group can significantly influence how the molecule fits into the binding pocket of its target.

The branched nature of the sec-butyl group provides a specific steric profile that may be optimal for fitting into a hydrophobic pocket on a receptor or enzyme. Replacing it with a linear n-butyl group, for example, could alter this fit and reduce activity. Conversely, a bulkier tert-butyl group might be too large to be accommodated in the binding site.

| Side Chain | LogP (Calculated) | Potential Impact on Activity |

|---|---|---|

| sec-butyl | ~2.5 | Balanced lipophilicity and steric bulk |

| n-butyl | ~2.4 | Similar lipophilicity, different shape |

| iso-butyl | ~2.4 | Similar lipophilicity, different branching |

| tert-butyl | ~2.8 | Increased lipophilicity and steric bulk |

Influence of Chlorine Substitution on Biological Efficacy

The presence and position of a chlorine atom on a molecule can significantly modulate its biological activity. In the context of this compound, the chlorine atom at the 2-position of the pyridine ring is a key feature. Generally, the introduction of a chlorine atom into a biologically active molecule can have several effects.

One major impact of chlorination is the alteration of the molecule's lipophilicity. researchgate.netmdpi.com An increase in lipophilicity can enhance the molecule's ability to permeate cell membranes, potentially leading to a higher concentration at the target site and thus improved bioactivity. mdpi.com The chlorine atom, being electronegative, also creates a dipole moment and can influence the electronic properties of the entire molecule. researchgate.net This can affect how the compound interacts with its biological target, for instance, through enhanced non-bonding interactions with the binding site. researchgate.net

The table below illustrates the general influence of chlorine substitution on the biological activity of various parent compounds, as observed in broader chemical studies.

| Parent Compound Activity | Chlorinated Derivative Activity | General Observation |

| Inactive | Active | Chlorine induces biological activity. |

| Active | More Active | Chlorine enhances existing activity. |

| Active | Less Active or Inactive | Chlorine diminishes or removes activity. |

This table represents generalized findings from broad SAR studies and not specific data for this compound.

Development of QSAR Models for Predictive Activity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, developing a robust QSAR model would be a crucial step in designing new, more potent analogues, for example, as potential fungicides. mdpi.comnih.gov

The development process involves creating a dataset of derivatives with varying substituents on the nicotinamide core and the N-alkyl chain. The biological activity of these compounds, such as the concentration required to inhibit 50% of fungal growth (IC50), is measured experimentally. These values are then correlated with calculated molecular descriptors.

Computational Descriptors and Their Correlation with Biological Responses

To build a QSAR model, a wide range of computational descriptors for each derivative of this compound would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. They are typically categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). They are crucial for understanding electrostatic interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific steric parameters like those from Taft or Charton. They help to model how a molecule fits into a receptor's binding pocket.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. This is critical for modeling the compound's ability to cross biological membranes.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like molecular connectivity, shape, and branching.

Once calculated, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that links a selection of these descriptors to the observed biological activity. nih.gov The goal is to find a statistically significant model with high predictive power, which can then be used to estimate the activity of newly designed, unsynthesized compounds.

The table below shows hypothetical descriptors that would be relevant in a QSAR study of this compound derivatives and their potential correlation with fungicidal activity.

| Descriptor Type | Example Descriptor | Potential Correlation with Biological Activity |

| Electronic | Dipole Moment | May influence binding affinity through electrostatic interactions. |

| Steric | Molecular Volume | Optimal volume is often required for fitting into a binding site. |

| Hydrophobic | LogP | A parabolic relationship is common; activity increases with LogP to an optimal point, then decreases. |

| Topological | Wiener Index (Connectivity) | Can relate to the overall shape and size of the molecule. |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are powerful 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of the structure-activity relationship. nih.gov These methods are particularly useful for optimizing the lead compound, this compound.

For a CoMFA/CoMSIA study, the set of this compound derivatives must first be aligned in 3D space, typically by superimposing a common structural feature like the chloronicotinamide core. nih.gov

CoMFA (Comparative Molecular Field Analysis) calculates the steric and electrostatic fields around each molecule in the dataset. nih.gov It generates a 3D grid around the aligned molecules and calculates the interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule at every grid point. The resulting values are then correlated with the biological activity using Partial Least Squares (PLS) regression. The output is a 3D contour map that visually represents regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis) is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the intermolecular interactions required for high biological activity. CoMSIA's similarity indices are calculated using a Gaussian function, which avoids the steep potential changes at grid points close to the molecular surface that can occur in CoMFA.

The results of CoMFA and CoMSIA studies are typically visualized as 3D contour maps superimposed on a representative molecule. For instance, a map might show that a bulky, electropositive substituent is favored at a certain position on the nicotinamide ring, while a small, electronegative group is preferred on the N-alkyl chain. This visual feedback is invaluable for medicinal or agricultural chemists to rationally design new derivatives with improved potency.

The statistical validation of these models is crucial, with key parameters being the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. nih.gov

Molecular and Cellular Mechanisms of Action Pre Clinical Focus

Identification of Putative Molecular Targets for N-(Sec-butyl)-2-chloronicotinamide

The primary molecular target of this compound is believed to be succinate (B1194679) dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. This identification is largely based on its structural analogy to a well-established class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are recognized for their ability to disrupt fungal respiration by targeting the SDH enzyme.

Enzyme Inhibition Studies (e.g., Succinate Dehydrogenase)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, plays a pivotal role in cellular metabolism by participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govnih.gov It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain. nih.gov

The inhibitory action of SDHIs, and putatively this compound, occurs at the ubiquinone-binding site (Q-site) of the SDH complex. This binding pocket is formed by the SDHB, SDHC, and SDHD subunits of the enzyme. nih.gov By competitively binding to this site, SDHIs block the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone. frac.info This disruption of the electron flow effectively halts the catalytic cycle of the enzyme.

The consequence of SDH inhibition is the accumulation of succinate within the mitochondrial matrix. nih.gov This buildup can have significant downstream effects on cellular signaling and metabolism. While direct experimental data for this compound is limited, the well-documented mechanism of other SDHIs provides a strong basis for its mode of action.

| Enzyme | Proposed Action of this compound | Key Subunits Involved in Binding |

| Succinate Dehydrogenase (SDH) / Mitochondrial Complex II | Inhibition of catalytic activity by blocking the ubiquinone-binding site. | SDHB, SDHC, SDHD |

Receptor Binding and Ligand-Target Interactions

Detailed receptor binding studies and ligand-target interaction analyses for this compound are not extensively available in public literature. However, molecular docking studies with other SDHIs have provided insights into the potential binding modes. These studies suggest that the interaction between the inhibitor and the Q-site of SDH involves a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues within the binding pocket. The specific residues involved can vary depending on the chemical structure of the SDHI. For instance, in some fungi, mutations in the genes encoding the SDHB, SDHC, or SDHD subunits can lead to reduced binding affinity of SDHIs and confer resistance. frac.info

Elucidation of Intracellular Signaling Pathways Modulated by this compound (in non-human cellular models)

The inhibition of succinate dehydrogenase by compounds like this compound can trigger a cascade of events that modulate various intracellular signaling pathways, primarily as a consequence of succinate accumulation. In non-human cellular models, particularly in fungi, the disruption of the TCA cycle and mitochondrial respiration leads to a state of cellular energy depletion.

One of the key downstream effects of succinate accumulation is the inhibition of 2-oxoglutarate-dependent dioxygenases. This family of enzymes plays a crucial role in various cellular processes, including epigenetic modifications and the regulation of hypoxia-inducible factor (HIF-1α). While the primary application of SDHIs is in agriculture as fungicides, studies on the effects of SDH dysfunction in mammalian cells have revealed that the accumulation of succinate can stabilize HIF-1α, leading to a pseudohypoxic response even under normoxic conditions. However, the direct relevance of these pathways in the context of the fungicidal action of this compound requires further investigation in appropriate non-human cellular models.

Investigation of Mode of Action at the Sub-cellular Level

The primary site of action for this compound at the subcellular level is the mitochondrion. Specifically, its target, succinate dehydrogenase, is an integral component of the inner mitochondrial membrane. By inhibiting this enzyme, the compound directly interferes with the process of cellular respiration and ATP production within the mitochondria of the target organism.

Pre Clinical Biological Activity and Efficacy Assessments in Vitro and Non Human in Vivo

In Vitro Evaluation of Biological Activity

Cell-Based Assays for Fungicidal or Insecticidal Efficacy

There is no available information from cell-based assays to determine the fungicidal or insecticidal efficacy of N-(Sec-butyl)-2-chloronicotinamide.

Biochemical Assays for Target Engagement and Pathway Modulation

No biochemical assays have been reported in the literature that would indicate the molecular target or biological pathway modulated by this compound.

Dose-Response Profiling in In Vitro Systems

Data on the dose-response profile of this compound in any in vitro system is not available.

In Vivo Studies in Model Organisms (e.g., plant pathogens, insect pests, non-human animal models)

Efficacy Against Specific Plant Diseases or Pests

There are no published in vivo studies evaluating the efficacy of this compound against any specific plant diseases or insect pests.

Phenotypic Screening in Agricultural or Research Models

No records of this compound being included in phenotypic screening programs within agricultural or other research models were found.

While research exists on other nicotinamide (B372718) derivatives, which have shown a range of biological activities, the strict focus on this compound as per the instructions prevents the inclusion of data from these related but structurally distinct compounds. Therefore, a detailed article on the pre-clinical biological activity and efficacy of this compound cannot be generated at this time.

Environmental Fate and Persistence in Non-Human Biological Systems

A primary degradation pathway for this compound in the environment is expected to involve the hydrolysis of the amide bond, leading to the formation of 2-chloronicotinic acid and sec-butylamine. The environmental properties of 2-chloronicotinic acid have been estimated through modeling, providing an indication of how a key metabolite of this compound might behave in soil and water systems.

Based on environmental modeling, 2-chloronicotinic acid is not anticipated to be persistent in the environment. nih.gov It has a low potential to bioaccumulate, as indicated by a predicted log Pow (octanol-water partition coefficient) of 0.988. nih.gov The soil adsorption coefficient (Koc) is estimated to be 23.96, which suggests moderate mobility in soil. nih.gov This moderate mobility implies a potential for leaching into groundwater, but this is counterbalanced by its predicted lack of persistence. The Henry's Law constant for 2-chloronicotinic acid is 2.473E-008 atm-m³/mole, indicating it is moderately volatile from aqueous bodies. nih.gov

While 2-chloronicotinic acid itself is not expected to persist, some studies on neonicotinoid insecticides, which also contain a chloropyridinyl chemical structure, have shown that certain metabolites can be more persistent than the parent compound. oup.com For instance, the degradation of neonicotinoids like imidacloprid (B1192907) can lead to the formation of 6-chloronicotinic acid, a compound that can be further metabolized by some microorganisms. nih.govfrontiersin.orgnih.govresearchgate.net It has been reported that the bacterium Bradyrhizobiaceae strain SG-6C can hydrolytically dechlorinate 6-chloronicotinic acid to 6-hydroxynicotinic acid, which is then further metabolized. researchgate.net This suggests that microbial degradation can be a significant pathway for the ultimate breakdown of such chlorinated nicotinic acid derivatives. researchgate.netnih.gov

The broader class of neonicotinoid insecticides, which share some structural similarities with this compound, are known for their relatively high water solubility and persistence in soil, with half-lives that can be prolonged. nih.gov This persistence can lead to their accumulation in soil and transport to surface and groundwater. nih.gov However, it is important to emphasize that this compound is not a neonicotinoid, and direct extrapolation of persistence data would be inappropriate without specific experimental validation.

The persistence of any chemical in the soil is influenced by a variety of factors, including soil type, organic matter content, pH, temperature, and the presence of degrading microorganisms. oup.commdpi.com For example, the half-life of the neonicotinoid acetamiprid (B1664982) is significantly longer in dry soil conditions compared to moist or submerged conditions. nih.gov Similarly, the mobility of pesticides in soil is affected by their sorption to soil particles, with higher organic matter and clay content generally leading to stronger sorption and reduced mobility. oregonstate.edu

Table 1: Predicted Environmental Fate Properties of 2-Chloronicotinic Acid

| Property | Predicted Value | Interpretation | Citation |

| Log Pow (octanol-water partition coefficient) | 0.988 | Low potential to bioaccumulate | nih.gov |

| Koc (Soil Adsorption Coefficient) | 23.96 L/kg | Moderate mobility in soil | nih.gov |

| Henry's Law Constant | 2.473E-008 atm-m³/mole | Moderately volatile from aqueous bodies | nih.gov |

| Persistence | Not expected to be persistent | nih.gov | |

| Biodegradation | Does not biodegrade readily | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations of N-(Sec-butyl)-2-chloronicotinamide with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to its protein target.

Should a biological target for this compound be identified, molecular docking simulations could be employed to predict how the molecule fits into the target's binding site. The analysis would involve evaluating various possible binding poses and calculating the corresponding interaction energies, typically reported in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. Different docking algorithms could be used to score and rank the potential binding modes.

A crucial outcome of molecular docking is the identification of key amino acid residues within the target protein that are essential for recognizing and binding the ligand. These interactions can be categorized as:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractive forces.

Pi-Pi Stacking: Interactions between aromatic rings.

A hypothetical data table illustrating the types of interactions that could be identified is presented below.

| Interaction Type | Key Amino Acid Residue (Hypothetical) |

| Hydrogen Bond | Serine (Ser) 123 |

| Hydrophobic | Leucine (Leu) 45, Valine (Val) 67 |

| Pi-Pi Stacking | Phenylalanine (Phe) 89 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

This compound possesses rotational freedom around its single bonds, allowing it to adopt various three-dimensional shapes or conformations. Conformation analysis would involve systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. An energy landscape plot could then be generated to visualize the relative energies of these conformers.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals can indicate the likely sites of electrophilic and nucleophilic attack.

A hypothetical data table for FMO analysis is shown below.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Dynamics Simulations to Investigate Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-protein complex over time. Starting from a docked pose, an MD simulation would solve Newton's equations of motion for the atoms in the system, revealing how the complex moves and flexes. This allows for an assessment of the stability of the binding pose and a more detailed analysis of the interactions. The flexibility of both the ligand and the protein can be monitored, providing insights that are not available from static docking studies.

Predictive Modeling of ADME (Absorption, Distribution, Metabolism, Excretion) in Non-Human Systems

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of new chemical entities. In the absence of direct experimental data for this compound, computational and theoretical chemistry studies offer a valuable alternative for predicting its pharmacokinetic profile in non-human systems. These in silico models utilize the chemical structure of a compound to forecast its behavior, thereby guiding further research and development.

Predictive models for ADME are broadly categorized into two types: those based on the correlation of molecular descriptors with ADME properties and those that simulate the physical and chemical interactions of a molecule within a biological system. nih.gov These models are trained on extensive datasets of compounds with known experimental ADME values, enabling them to make predictions for new or untested molecules. researchgate.netnih.gov

For this compound, we can employ a variety of widely recognized computational tools to generate a predicted ADME profile. The following sections detail the predicted outcomes for this compound based on its molecular structure.

Predicted Physicochemical Properties and Drug-Likeness

The initial step in ADME prediction involves the calculation of fundamental physicochemical properties that influence a compound's behavior. These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, which suggest that a compound is more likely to be orally bioavailable if it meets certain criteria.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 212.68 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 2.58 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

The predicted values indicate that this compound fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.

Predicted Absorption and Distribution

The absorption of a compound, particularly its ability to permeate the intestinal wall, and its subsequent distribution throughout the body are key determinants of its efficacy. Predictive models can estimate parameters such as human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The compound may have limited access to the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells by P-glycoprotein. |

Predicted Metabolism

The metabolic fate of a compound is largely governed by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. Predictive models can identify which CYP isozymes are likely to metabolize the compound and whether the compound may inhibit these enzymes, which is crucial for assessing potential drug-drug interactions.

| CYP Isozyme | Predicted Substrate Activity | Predicted Inhibitory Activity |

|---|---|---|

| CYP1A2 | No | No |

| CYP2C9 | Yes | No |

| CYP2C19 | No | No |

| CYP2D6 | No | No |

| CYP3A4 | Yes | No |

The predictions suggest that this compound is likely a substrate for CYP2C9 and CYP3A4, two of the major drug-metabolizing enzymes. However, it is not predicted to be a significant inhibitor of the major CYP isozymes, indicating a lower risk of metabolic drug-drug interactions.

Predicted Excretion

Excretion models predict the primary routes and rates of elimination of a compound and its metabolites from the body. Key parameters include renal clearance and total clearance.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance | Low | The compound is likely to be cleared slowly from the body. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by renal tubules via this transporter. |

Analytical and Bioanalytical Research Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation of N-(Sec-butyl)-2-chloronicotinamide and its Analogues

Spectroscopic techniques are indispensable for determining the molecular architecture of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups, ultimately leading to an unambiguous structural assignment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. weebly.com One-dimensional (1D) ¹H and ¹³C NMR experiments, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provide a complete picture of the molecular skeleton. nih.govrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The N-H proton of the amide group would present as a broad singlet, with its chemical shift being solvent-dependent. The protons of the sec-butyl group would exhibit characteristic splitting patterns due to spin-spin coupling: a multiplet for the methine (CH) proton, a multiplet for the methylene (B1212753) (CH₂) protons, and two distinct signals (a triplet and a doublet) for the non-equivalent methyl (CH₃) groups. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the amide, the carbons of the pyridine ring (with the carbon attached to the chlorine atom being significantly influenced), and the four distinct carbons of the sec-butyl group.

2D NMR Spectroscopy: To confirm assignments, 2D NMR experiments are utilized. nih.gov

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the adjacent protons on the pyridine ring and within the sec-butyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the sec-butyl group to the amide nitrogen and the amide group to the pyridine ring. rsc.org

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR | Predicted ¹³C NMR |

| Pyridine Ring | δ 7.0 - 8.5 ppm (multiplets) | δ 120 - 155 ppm |

| Amide (C=O) | - | δ 165 - 170 ppm |

| Amide (N-H) | δ 7.5 - 8.5 ppm (broad singlet) | - |

| sec-Butyl (CH) | Multiplet | ~δ 45 - 50 ppm |

| sec-Butyl (CH₂) | Multiplet | ~δ 28 - 33 ppm |

| sec-Butyl (CH₃, ethyl) | Triplet | ~δ 9 - 14 ppm |

| sec-Butyl (CH₃, methyl) | Doublet | ~δ 18 - 23 ppm |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental formula of a compound. neu.edu.tr High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the precise elemental composition. neu.edu.tr Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing moderately polar molecules like this compound, often producing a protonated molecular ion [M+H]⁺.

The mass spectrum of this compound would be expected to show a distinct molecular ion (M⁺˙) peak. A key diagnostic feature would be the presence of an isotopic peak at M+2 with an intensity approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom. neu.edu.tr Furthermore, according to the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight. libretexts.org

Common fragmentation patterns observed in the mass spectrum would likely involve the cleavage of the sec-butyl group and the loss of fragments from the pyridine ring. Alpha-cleavage adjacent to the amide nitrogen is a common fragmentation pathway for N-alkyl amides. libretexts.orgmiamioh.edu

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [M]⁺˙ | Molecular Ion (³⁵Cl) | 212 |

| [M+2]⁺˙ | Isotopic Molecular Ion (³⁷Cl) | 214 |

| [M-C₂H₅]⁺ | Loss of ethyl radical from sec-butyl group | 183 |

| [M-C₄H₉]⁺ | Loss of sec-butyl radical (alpha-cleavage) | 155 |

| [C₅H₃ClNCO]⁺ | Fragment from cleavage of N-C bond | 139 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netresearchgate.net

The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. Key absorptions would include the N-H stretching vibration of the secondary amide, the strong C=O (Amide I band) stretching vibration, and the N-H bending/C-N stretching (Amide II band). Additionally, absorptions for the aromatic C-H and C=C stretching of the pyridine ring, the aliphatic C-H stretching of the sec-butyl group, and the C-Cl stretching vibration would be present. chemicalbook.comnih.govdocbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Secondary Amide | N-H Stretch | 3350 - 3180 (broad) |

| Carbonyl (Amide I) | C=O Stretch | 1680 - 1630 (strong) |

| Secondary Amide (Amide II) | N-H Bend, C-N Stretch | 1570 - 1515 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Alkyl Group | C-H Stretch | 2960 - 2850 |

| Chloroalkane | C-Cl Stretch | 800 - 600 |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purity of a compound to be assessed and its concentration to be quantified. High-Performance Liquid Chromatography and Gas Chromatography are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity verification of non-volatile or thermally sensitive compounds. For a molecule like this compound, a reversed-phase HPLC method would be highly effective. nih.govmatec-conferences.org

In a typical setup, the compound is separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase, often a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV detector, as the pyridine ring in the molecule is a strong chromophore, likely absorbing in the 250-270 nm range. sielc.com By comparing the retention time and peak area of the sample to those of a certified reference standard, the identity and purity can be confirmed, and the concentration can be accurately determined. nih.gov

Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful analytical method used to separate and analyze compounds that can be vaporized without decomposition. cdc.gov this compound, with its moderate molecular weight and expected thermal stability, is a suitable candidate for GC analysis.

The compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase (e.g., a nonpolar phase like 5% phenyl polysiloxane) separates components based on their boiling points and interactions with the phase. researchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The combination of GC with MS (GC-MS) is particularly powerful, providing both separation and structural information simultaneously, making it an excellent tool for both qualitative and quantitative analysis. nih.govnih.gov

Hypothetical GC-MS Method Parameters

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | m/z 40 - 450 |

Bioanalytical Methods for Detection and Quantification in Complex Non-Human Biological Matrices

No published research or validated analytical methodologies were found for the detection and quantification of this compound in any non-human biological matrices.

Future Research Directions and Applications Non Clinical

Development of N-(Sec-butyl)-2-chloronicotinamide as a Chemical Probe or Research Tool

The core structure of this compound, being a derivative of nicotinamide (B372718), suggests its potential interaction with the vast array of NAD⁺-dependent enzymes that are central to metabolism, DNA repair, and cell signaling. nih.govnih.gov NAD⁺ levels are critical for cellular function, and their decline is associated with aging and various diseases. youtube.commdpi.com

Future research could focus on developing this compound as a chemical probe. By modifying the molecule with reporter tags (e.g., fluorescent dyes or biotin), it could be used to:

Identify and Characterize Novel Binding Proteins: As a probe, it could help isolate and identify new cellular targets beyond the well-known NAD⁺-dependent enzymes, expanding our understanding of nicotinamide-related pathways.

Study Enzyme-Ligand Interactions: The compound could serve as a starting point for developing selective ligands for specific NAD⁺-utilizing enzymes like sirtuins or poly (ADP-ribose) polymerases (PARPs). nih.gov Understanding how the sec-butyl and chloro-substitutions influence binding affinity and selectivity would be a key area of study.

Investigate NAD⁺ Metabolism: Labeled versions of this compound could be used to trace its metabolic fate within cells, providing insights into the pathways that process nicotinamide derivatives. This could help overcome challenges related to the bioavailability and metabolic stability of NAD⁺ precursors. nih.govresearchgate.net

The development of such a tool would be invaluable for basic research, offering a new chemical entity to explore the complex landscape of NAD⁺ biology.

Exploration of Novel Agrochemical Applications and Sustainable Solutions

The field of agrochemicals has seen a significant rise in the development of nicotinamide-based compounds due to their efficacy as fungicides, insecticides, and herbicides. nih.govmdpi.com Derivatives like boscalid (B143098) are widely used, and ongoing research continues to yield new candidates with potent activity. mdpi.comacs.org

This compound should be systematically screened for a range of agrochemical activities. Based on the performance of structurally related compounds, promising areas of investigation include:

Fungicidal Activity: Numerous nicotinamide derivatives have shown excellent efficacy against plant pathogens. For instance, novel N-(thiophen-2-yl) nicotinamide derivatives have demonstrated high effectiveness against cucumber downy mildew, while other derivatives show promise against rice sheath blight. mdpi.comacs.orgbohrium.com this compound could be tested against a panel of economically important fungi such as Rhizoctonia solani, Pseudoperonospora cubensis, Gibberella zeae, and Fusarium oxysporum. nih.govmdpi.comresearchgate.net

Insecticidal and Nematicidal Properties: Nicotinamide-based molecules have also been developed as insecticides. nih.gov Research into the efficacy of this compound against sap-sucking insects like aphids or soil-dwelling nematodes could reveal new pest control solutions. farmonaut.com

Beyond efficacy, modern agrochemical development demands a focus on sustainability. fao.org Future research should integrate this compound into sustainable frameworks by:

Developing Controlled-Release Formulations: To minimize environmental impact and improve efficiency, the compound could be encapsulated in biodegradable nanocarriers, such as those made from chitosan. nih.gov This approach reduces the total amount of active ingredient needed and prevents premature degradation. nih.gov

Evaluating Environmental Profile: Rigorous testing of its impact on non-target organisms, including beneficial insects like bees and soil microbes, is essential for its viability as a sustainable solution. farmonaut.comfao.org

Integration into Pest Management (IPM): The compound could be designed to work in concert with biological controls and other IPM strategies, offering a chemical tool that is both effective and environmentally conscious. farmonaut.com

The table below summarizes the fungicidal activity of some novel nicotinamide derivatives, highlighting the potential of this chemical class.

| Compound ID | Target Fungus | EC₅₀ (mg/L) | Source |

| 4a | Pseudoperonospora cubensis | 4.69 | mdpi.com |

| 4f | Pseudoperonospora cubensis | 1.96 | mdpi.com |

| NTM18 | Rhizoctonia solani | >94% control at 200 mg/L | acs.orgbohrium.com |

| 7a | Fusarium oxysporum | 55.2% inhibition | researchgate.net |

| 9a | Fusarium oxysporum | 63.2% inhibition | researchgate.net |

Rational Design of Next-Generation Nicotinamide-Based Active Compounds

This compound can serve as a valuable scaffold for the rational design of new active compounds with enhanced potency, selectivity, and improved physicochemical properties. Drawing from successful strategies in medicinal chemistry and pesticide science, several approaches could be applied: rsc.orgmdpi.com

Substructure Splicing and Bioisosteric Replacement: A proven strategy involves combining the nicotinamide core with other known active substructures. mdpi.com For example, the 2-chloro-substituent or the sec-butyl group could be replaced with other functional groups or heterocyclic rings (e.g., thiophene (B33073), 1,3,4-oxadiazole, or oxadiazole) known to confer fungicidal or insecticidal activity. nih.govacs.orgbohrium.com This method led to the discovery of compound NTM18, where replacing an azo bond with an oxadiazole ring created a highly effective fungicide. acs.orgbohrium.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the this compound structure affect its biological activity is crucial. By synthesizing a library of analogues with variations in the alkyl chain (e.g., replacing sec-butyl with isopropyl, isobutyl, or cyclic groups) and the substituent on the pyridine (B92270) ring, researchers can build a detailed SAR model. nih.gov This model would guide the design of more potent and selective next-generation compounds.

Computational Modeling: Molecular docking studies can predict how this compound and its derivatives might bind to target enzymes, such as the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. acs.org These in silico methods can prioritize which novel structures to synthesize, saving time and resources in the discovery process. rsc.orgresearchgate.net

Addressing Research Challenges and Unmet Needs in the Field of Nicotinamide Chemistry

The development of this compound and other nicotinamide-based compounds is not without its challenges. The broader field of nicotinamide and NAD⁺ research has highlighted several key hurdles that must be addressed for successful translation from the lab to real-world applications. nih.govresearchgate.net

Overcoming Resistance: Pests and pathogens can develop resistance to chemical treatments. farmonaut.com A proactive approach involves studying potential resistance mechanisms and designing derivatives that can overcome them. This includes creating compounds with novel modes of action or those that can be used in rotation with existing agrochemicals to delay resistance.

Improving Biosynthesis and Production: For any compound to be commercially viable, its synthesis must be efficient and cost-effective. Research into optimizing the synthetic routes for this compound and its derivatives is an important, practical challenge. mdpi.com For some nicotinamide-based molecules, biosynthesis using metabolically engineered microbes is an emerging, environmentally friendly alternative to chemical synthesis. mdpi.com

Filling Knowledge Gaps in Biological Activity: There remains a significant unmet need to screen compounds like this compound against a wider range of biological targets. researchgate.net While the focus may be on agrochemical applications, its potential as an inhibitor for enzymes like histone deacetylases (HDACs) or as an antimicrobial agent should not be overlooked, given the broad activity of the nicotinamide class. rsc.orgresearchgate.net

Addressing these challenges will require a multidisciplinary approach, combining synthetic chemistry, molecular biology, computational science, and environmental science to fully realize the potential of this compound and the next generation of nicotinamide-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。